Methyl l-methionyl-l-isoleucinate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl l-methionyl-l-isoleucinate typically involves the esterification of l-methionine and l-isoleucine. The reaction conditions often include the use of methanol as a solvent and an acid catalyst to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl l-methionyl-l-isoleucinate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may produce sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Applications De Recherche Scientifique

Biological Activities

MMLI exhibits several biological activities due to its constituent amino acids. These include:

- Antioxidant Properties : MMLI has shown potential as an antioxidant, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies indicate that compounds containing methionine can reduce pro-inflammatory cytokines, suggesting that MMLI may have similar effects .

- Muscle Growth and Protein Synthesis : As a dipeptide made from essential amino acids, MMLI may play a role in stimulating muscle protein synthesis, making it relevant for sports nutrition and muscle recovery .

Pharmacological Applications

Due to its biological activities, MMLI has potential applications in pharmacology:

- Therapeutic Agents : The anti-inflammatory properties of MMLI could be explored for developing new treatments for inflammatory diseases. Research has highlighted the importance of amino acid derivatives in creating effective anti-inflammatory drugs .

- Cancer Research : Preliminary studies suggest that dipeptides like MMLI may possess cytotoxic properties against certain cancer cell lines. This opens avenues for investigating its use as an adjunct therapy in cancer treatment .

Nutritional Applications

MMLI's composition of essential amino acids makes it significant in nutritional science:

- Dietary Supplements : Given its role in protein synthesis and muscle recovery, MMLI could be included in dietary supplements aimed at athletes or individuals engaging in resistance training.

- Functional Foods : Incorporating MMLI into functional foods may enhance their nutritional profile, benefiting consumers seeking health-promoting products.

Comparative Analysis with Related Compounds

To understand the unique properties of MMLI, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl L-isoleucinate | Contains only isoleucine as an amino acid | Simpler structure; lacks methionine component |

| L-Methionine | Contains sulfur; essential amino acid | Precursor for other biologically active compounds |

| Methyl L-leucinate | Similar esterified structure; contains leucine | Different amino acid; affects biological activity |

| Methyl L-valinate | Contains valine; similar esterification | Variation in side chain affects properties |

MMLI's unique combination of methionine and isoleucine contributes to distinct biological activities not found in these other compounds, making it particularly interesting for research and application in health sciences .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of methyl l-methionyl-l-isoleucinate involves its interaction with various molecular targets and pathways. It is known to participate in protein synthesis and metabolic processes, acting as a precursor to essential amino acids and other biologically active compounds . The compound’s effects are mediated through its incorporation into proteins and its role in enzymatic reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl l-isoleucinate hydrochloride: Similar in structure but lacks the methionyl group.

Methyl l-methionine: Contains the methionine moiety but not the isoleucine component

Uniqueness

Methyl l-methionyl-l-isoleucinate is unique due to its combination of methionine and isoleucine, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and industrial applications, offering advantages over its individual components .

Activité Biologique

Methyl L-methionyl-L-isoleucinate is a compound derived from the amino acids methionine and isoleucine. Understanding its biological activity is crucial for potential applications in pharmaceuticals and nutrition. This article explores its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester formed from the amino acids methionine and isoleucine. The synthesis typically involves the reaction of L-methionine with L-isoleucine in the presence of a coupling agent such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of the ester bond.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can reduce oxidative damage in various cell lines, suggesting potential protective effects against conditions like cancer and neurodegenerative diseases.

2. Anti-Inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In studies involving macrophages stimulated by lipopolysaccharides (LPS), this compound significantly decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The reduction of these cytokines indicates its potential utility in treating inflammatory diseases, including arthritis and inflammatory bowel disease .

3. Metabolic Regulation

The compound also influences metabolic pathways related to amino acid metabolism. Isoleucine, a component of this compound, has been linked to insulin sensitivity and glucose metabolism regulation. Elevated levels of isoleucine are associated with insulin resistance; thus, compounds containing isoleucine may modulate metabolic responses .

Case Study 1: Anti-Inflammatory Activity in Macrophages

In a controlled laboratory setting, researchers treated M1 macrophages with varying concentrations of this compound. The results indicated a dose-dependent decrease in IL-6 production, with the highest concentration leading to a 52% reduction compared to untreated cells. This suggests that this compound may serve as a therapeutic agent for inflammatory conditions .

Case Study 2: Oxidative Stress Protection in Neuronal Cells

A study focusing on neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound significantly improved cell viability and reduced markers of oxidative damage. This protective effect suggests potential applications in neuroprotection strategies against diseases like Alzheimer's .

Data Tables

Propriétés

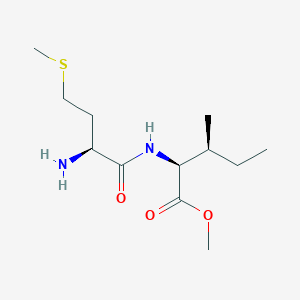

IUPAC Name |

methyl (2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-5-8(2)10(12(16)17-3)14-11(15)9(13)6-7-18-4/h8-10H,5-7,13H2,1-4H3,(H,14,15)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESAIABWEWIKBD-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.